molecular formula C9H14OSi B102975 2-(Trimethylsilyl)phenol CAS No. 15288-53-6

2-(Trimethylsilyl)phenol

Cat. No.: B102975
CAS No.: 15288-53-6
M. Wt: 166.29 g/mol
InChI Key: UIGHARXPLDWFHA-UHFFFAOYSA-N
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Description

2-(Trimethylsilyl)phenol is an organosilicon compound with the molecular formula C₉H₁₄OSi. It consists of a phenol group substituted with a trimethylsilyl group at the ortho position. This compound is notable for its applications in organic synthesis, particularly as a precursor in aryne chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-(Trimethylsilyl)phenol can be synthesized through the reaction of 2-bromophenol with hexamethyldisilazane in the presence of a base such as cesium fluoride. The reaction typically occurs in tetrahydrofuran at elevated temperatures (around 70°C) for a few hours .

Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis generally involves similar reaction conditions as those used in laboratory settings. The use of hexamethyldisilazane and a base in an inert atmosphere is common to ensure high yields and purity .

Chemical Reactions Analysis

Types of Reactions: 2-(Trimethylsilyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-(Trimethylsilyl)phenol has several applications in scientific research:

Comparison with Similar Compounds

  • 2-(Trimethylsilyl)aniline
  • 2-(Trimethylsilyl)benzaldehyde
  • 2-(Trimethylsilyl)benzoic acid

Comparison: 2-(Trimethylsilyl)phenol is unique due to the presence of the phenol group, which imparts distinct reactivity compared to other trimethylsilyl-substituted compounds. For instance, 2-(Trimethylsilyl)aniline has an amine group, leading to different reactivity and applications. Similarly, 2-(Trimethylsilyl)benzaldehyde and 2-(Trimethylsilyl)benzoic acid have aldehyde and carboxylic acid groups, respectively, which influence their chemical behavior and uses .

Properties

IUPAC Name

2-trimethylsilylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14OSi/c1-11(2,3)9-7-5-4-6-8(9)10/h4-7,10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIGHARXPLDWFHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1=CC=CC=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70934626
Record name 2-(Trimethylsilyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70934626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15288-53-6
Record name 2-(Trimethylsilyl)phenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015288536
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name o-(Trimethylsilyl)phenol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96826
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(Trimethylsilyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70934626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Trimethylsilyl)phenol
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4SQQ54B444
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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